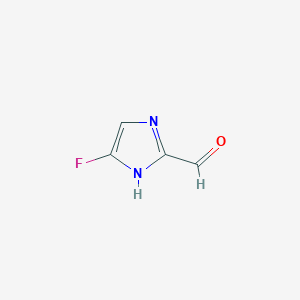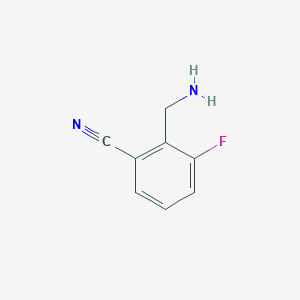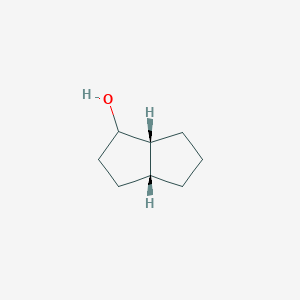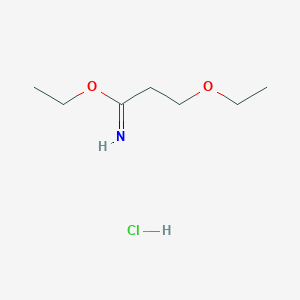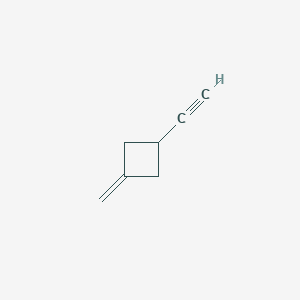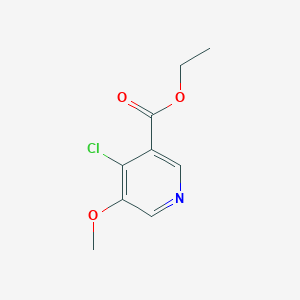
Ethyl 4-chloro-5-methoxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-5-methoxynicotinate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of nicotinic acid and features a chloro and methoxy substituent on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-methoxynicotinate typically involves the esterification of 4-chloro-5-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-chloro-5-methoxynicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The primary product is the corresponding alcohol.
科学研究应用
Ethyl 4-chloro-5-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-chloro-5-methoxynicotinate involves its interaction with various molecular targets. The chloro and methoxy groups on the pyridine ring influence its reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with specific enzymes or receptors in biological systems.
相似化合物的比较
Ethyl 4-chloro-5-methoxynicotinate can be compared with other nicotinic acid derivatives such as:
- Ethyl 6-chloro-5-methoxynicotinate
- Ethyl 5-chloro-4-methoxynicotinate
These compounds share similar structural features but differ in the position of the chloro and methoxy substituents This difference in structure can lead to variations in their chemical reactivity and biological activity
属性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC 名称 |
ethyl 4-chloro-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-11-5-7(13-2)8(6)10/h4-5H,3H2,1-2H3 |
InChI 键 |
XZBNFRWRVIWZFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




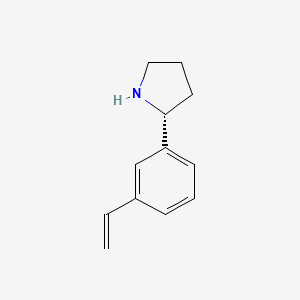
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)


![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

